3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position, an ethoxycarbonyl group at the 5-position, and a carboxylic acid group at the 7-position. Pyrazolo[1,5-a]pyrimidines are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of appropriate aminopyrazoles with β-dicarbonyl compounds. One common method includes the reaction of 3-amino-5-bromopyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles through nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid, and the carboxylic acid group can undergo reduction to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as n-butyllithium or phenylmagnesium bromide in anhydrous ether or THF.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or DMF.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Coupling Products: Arylated or vinylated derivatives of the original compound.
Oxidation/Reduction Products: Carboxylic acids or alcohol derivatives.
Scientific Research Applications
3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: Its photophysical properties make it useful in the development of fluorescent probes and sensors.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-phenylpyrazolo[1,5-a]pyrimidine: Similar structure but with a phenyl group instead of an ethoxycarbonyl group.
3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine: Similar structure but with a methyl group at the 7-position instead of a carboxylic acid group.
5-Ethoxycarbonylpyrazolo[1,5-a]pyrimidine: Lacks the bromine atom at the 3-position.
Uniqueness
3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the ethoxycarbonyl and carboxylic acid groups enhance its solubility and potential for further functionalization .
Properties
Molecular Formula |
C10H8BrN3O4 |
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Molecular Weight |
314.09 g/mol |
IUPAC Name |
3-bromo-5-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O4/c1-2-18-10(17)6-3-7(9(15)16)14-8(13-6)5(11)4-12-14/h3-4H,2H2,1H3,(H,15,16) |
InChI Key |
XEXWVMQHKMNNGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(=O)O)Br |
Origin of Product |
United States |
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